2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that incorporates both an oxadiazole ring and a morpholine moiety, which are known for their diverse biological activities.
This compound can be synthesized through several methods involving specific precursors and reaction conditions. It has been studied for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are recognized for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine typically involves the cyclization of hydrazides with suitable esters or acid chlorides to form the oxadiazole ring. The morpholine component is introduced through nucleophilic substitution reactions.
The molecular formula of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is with a molecular weight of . The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C8H13N3O3 |
Molecular Weight | 199.21 g/mol |
IUPAC Name | 2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI | InChI=1S/C8H13N3O3/c1-12-5-7-10-8(11-14-7)6-4-9-2-3-13-6/h6,9H,2-5H2,1H3 |
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine can participate in several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example:
The mechanism of action of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine involves its interaction with specific molecular targets such as enzymes or receptors. This compound may modulate biological pathways by binding to these targets, potentially inhibiting or enhancing their activity depending on the context of use.
The compound is typically characterized by its solubility in polar solvents due to its functional groups. It may exhibit crystalline properties depending on its purity and synthesis method.
Key chemical properties include:
The applications of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine are diverse:
The synthesis of 2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride relies on convergent multi-step routes that integrate oxadiazole ring construction with late-stage morpholine incorporation. A predominant pathway involves:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Registry Number | Role | Synthetic Source |
---|---|---|---|
Methoxyacetyl hydroxamoyl chloride | N/A | Oxadiazole precursor | Chlorination of O-methylhydroxamic acid |
Morpholine-2-carbonitrile | 1461715-10-5 [5] | Cyclization partner | Dehydration of carboxamide |
Free base oxadiazole | 2648948-14-3 [6] | Pre-salt form | Cyclocondensation |
Alternative routes employ pre-functionalized oxadiazoles like 1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine (CBR00369, [3]), which undergoes reductive amination with N-Boc-morpholinone followed by deprotection and hydrochloridation. This route suffers from lower regioselectivity (<60% yield) due to competing N-alkylation isomers [3] [7].
Cyclocondensation efficiency hinges on reaction kinetics, catalyst selection, and substituent effects. Critical parameters include:
Table 2: Cyclocondensation Optimization Parameters
Condition | Standard Approach | Optimized Approach | Yield Improvement |
---|---|---|---|
Catalyst | None | H₃PW₁₂O₄₀ (5 mol%) | 70% → 92% |
Temperature | 80°C (reflux) | Microwave 140°C | 24h → 15 min |
Solvent | Toluene | DMF (microwave) | 75% → 89% |
Protecting Group | None | N-Boc-morpholine | Prevents racemization |
Regiocontrol during morpholine coupling focuses on C2 vs. C3 substitution and N-alkylation avoidance:
Sustainable methodologies minimize hazardous reagents and waste:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1